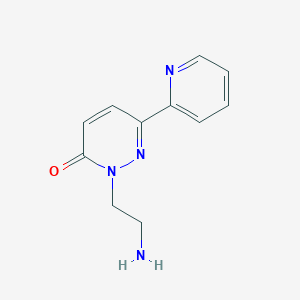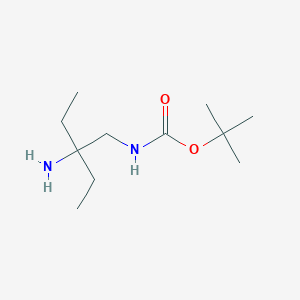
2-Ethyl-4-methylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-Ethyl-4-methylpyrimidine-5-carboxylic acid (EMPA) is an organic compound belonging to the family of pyrimidine carboxylic acids. It is a colorless solid that is used as a precursor in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. EMPA has a wide range of applications in the fields of science, technology, and medicine. It is also used as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis of Pyrimidine Derivatives : A study reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction, highlighting its application in preparing CK2 inhibitors and showcasing radical chemistry's role in developing pharmacologically active molecules (Regan et al., 2012).
Regioselective Synthesis Under Solvent-Free Conditions : Research has shown that ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation and solvent-free conditions to produce novel pyrimido[1,2-a]pyrimidines, suggesting a pathway for synthesizing complex pyrimidine frameworks efficiently (Eynde et al., 2001).
Biological Applications and Potential
Antiviral Activity of Pyrimidine Derivatives : A study investigated the antiviral properties of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses, revealing significant inhibition of virus replication in cell culture. This research emphasizes the potential of pyrimidine derivatives in developing antiretroviral therapies (Hocková et al., 2003).
Cytotoxic Activity of Pyrimidine Derivatives : Another study focused on the synthesis and cytotoxic evaluation of novel 5-methyl-4-thiopyrimidine derivatives, highlighting their potential in cancer therapy. The research assessed these compounds' cytotoxicity against various cancer cell lines, providing insights into their applicability as anticancer agents (Stolarczyk et al., 2018).
Antimicrobial Activity : The synthesis and evaluation of pyrimidine glycosides for antimicrobial activity were explored, with certain compounds displaying significant to moderate antibacterial and promising antifungal activities. This underscores the utility of pyrimidine derivatives in developing new antimicrobial agents (El‐Sayed et al., 2008).
Propriétés
IUPAC Name |
2-ethyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-4-6(8(11)12)5(2)10-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVREYZUQSMPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)


![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)



